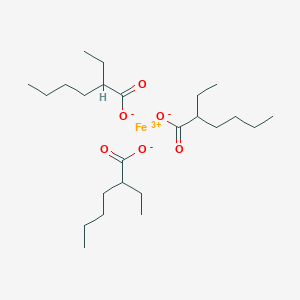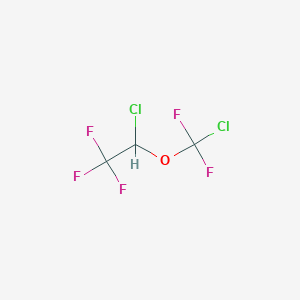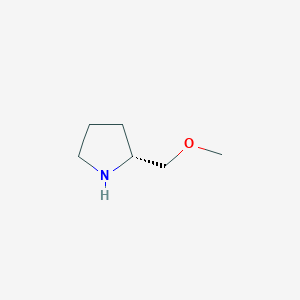
2-乙基己酸铁
概述
描述
C24H45FeO6 . It is a coordination complex where iron is in the +3 oxidation state, coordinated to three 2-ethylhexanoate ligands. This compound is typically used as a catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
科学研究应用
Ferric 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and stereoselective Diels-Alder reactions.
Biology: Investigated for its potential use in biological systems as a source of iron.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, paints, and as a hardening accelerator for polyester resins.
作用机制
Target of Action
Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . Ferric 2-ethylhexanoate is used to supplement iron in the body, particularly in cases of iron deficiency .
Mode of Action
Ferric 2-ethylhexanoate interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by ferric 2-ethylhexanoate is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric 2-ethylhexanoate helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .
Pharmacokinetics
Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing
Result of Action
The primary result of ferric 2-ethylhexanoate’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .
Action Environment
The action of ferric 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .
生化分析
Biochemical Properties
Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes
Cellular Effects
The effects of Ferric 2-ethylhexanoate on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .
Molecular Mechanism
The molecular mechanism of Ferric 2-ethylhexanoate involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferric 2-ethylhexanoate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ferric 2-ethylhexanoate can vary with different dosages in animal models. While specific studies on Ferric 2-ethylhexanoate are limited, it is known that iron compounds can have varying effects at different dosages .
Metabolic Pathways
Ferric 2-ethylhexanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Ferric 2-ethylhexanoate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that iron compounds can be localized in various subcellular compartments , but specific information on Ferric 2-ethylhexanoate is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: Ferric 2-ethylhexanoate can be synthesized by reacting iron(II) ethanolate with 2-ethylhexanoic acid in ethanol. The reaction is carried out in two stages: the first stage excludes oxygen, and the second stage includes oxygen. Both stages exclude water to ensure the stability of the product .
Industrial Production Methods: In industrial settings, ferric 2-ethylhexanoate is produced by reacting iron(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the iron complex, which is then purified and isolated .
化学反应分析
Types of Reactions: Ferric 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or phosphines.
Major Products Formed:
Oxidation: Formation of iron(III) oxides or hydroxides.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new iron(III) complexes with different ligands.
相似化合物的比较
- Ferric chloride (FeCl3)
- Ferric fluoride (FeF3)
- Ferric oxide (Fe2O3)
- Ferric nitrate (Fe(NO3)3)
- Ferric citrate (C6H5FeO7)
Comparison: Ferric 2-ethylhexanoate is unique due to its specific coordination environment and the presence of 2-ethylhexanoate ligands, which provide distinct solubility and reactivity properties compared to other ferric compounds. For instance, ferric chloride is highly soluble in water and commonly used in water treatment, while ferric 2-ethylhexanoate is more soluble in organic solvents and used primarily in organic synthesis .
属性
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-53-1, 68187-36-0 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)


![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)





